2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane
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Overview
Description
2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its branched alkyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: Similar structure but with a phenyl group.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea with similar applications.
Dioxolane: A related compound with a five-membered ring.
Uniqueness
2,2-Diethyl-5,5-dimethyl-4-propyl-1,3-dioxane is unique due to its specific branched alkyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and solubility.
Properties
CAS No. |
61920-49-8 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2,2-diethyl-5,5-dimethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-6-9-11-12(4,5)10-14-13(7-2,8-3)15-11/h11H,6-10H2,1-5H3 |
InChI Key |
UXAVTYKQQMPBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)(CC)CC)(C)C |
Origin of Product |
United States |
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